

"discovery and history of indazole compounds"

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Compound of Interest

Compound Name:	6-methoxy-1 <i>H</i> -indazole-5-carboxylic acid
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Abstract

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone of modern medicinal chemistry.^{[1][2]} Though its presence in nature is exceptionally rare, the synthetic versatility and diverse biological activities of the indazole scaffold have cemented its status as a "privileged structure" in drug discovery.^{[2][3]} This guide provides a comprehensive exploration of the indazole core, tracing its journey from its initial discovery in the 19th century to its current prominence in FDA-approved therapeutics. We will delve into the seminal synthetic methodologies that first unlocked its potential, chart the evolution of these techniques into the sophisticated catalytic and high-throughput strategies employed today, and examine case studies of key indazole-containing drugs, providing field-proven insights for professionals in pharmaceutical research and development.

Part 1: The Dawn of Indazole Chemistry: Discovery and Foundational Syntheses

The Pioneering Synthesis by Emil Fischer

The history of indazole is inextricably linked to the monumental contributions of German chemist and Nobel laureate, Hermann Emil Fischer.^{[4][5]} In 1883, Fischer reported the first synthesis of an indazole derivative.^[6] His initial work involved the thermal cyclization of ortho-hydrazino cinnamic acid to produce an indazolone, a foundational discovery that opened the door to this new class of heterocycles.^{[7][8]} This early work, part of Fischer's broader,

groundbreaking research into hydrazines and sugars, laid the chemical groundwork for all subsequent explorations of indazole chemistry.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Classical Synthetic Methodologies: Building the Toolkit

Following Fischer's discovery, the late 19th and early 20th centuries saw the development of several classical methods for indazole synthesis, many of which remain relevant for their simplicity and effectiveness in specific contexts.

- The Jacobson Indazole Synthesis: A significant advancement came from the work of Jacobson and Huber, who developed a method based on the intramolecular cyclization of N-nitroso-o-toluidides.[\[11\]](#) This reaction proceeds via an intramolecular azo coupling and provided a more direct route to the indazole core. The method described in *Organic Syntheses* using N-acetyl-o-toluidine is a convenient adaptation of this principle.[\[11\]](#)
- Synthesis from Anthranilic Acid: Another classical approach involves a five-step synthesis starting from anthranilic acid.[\[11\]](#) This pathway utilizes diazotization of the aniline, followed by reduction and cyclization to form the indazole ring.[\[7\]](#)

These early methods were crucial for providing the first accessible quantities of indazole compounds, enabling initial investigations into their properties and reactivity.

Part 2: The Evolution of Synthesis: From Classical Reactions to Modern Catalysis

The demand for structurally diverse indazole derivatives, driven by their potential in medicinal chemistry, spurred the development of more efficient and versatile synthetic strategies. The latter half of the 20th century and the dawn of the 21st witnessed a paradigm shift, moving from harsh reaction conditions to milder, more selective, and highly scalable catalytic methods.

The Rise of Transition-Metal Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex organic molecules, and indazole synthesis has been no exception. These methods offer unparalleled scope and functional group tolerance.

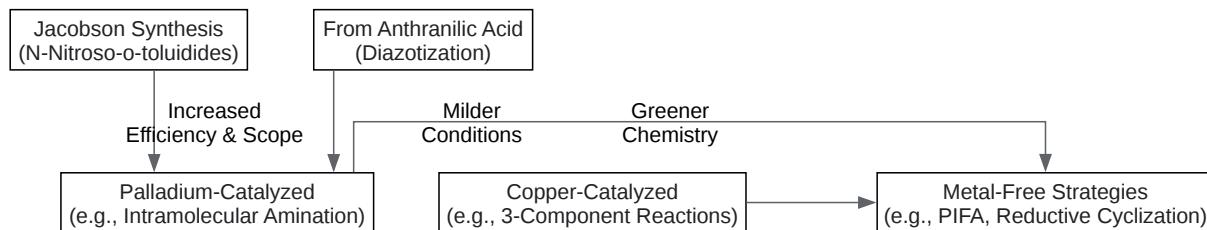
- Palladium-Catalyzed Intramolecular Amination: A powerful strategy involves the intramolecular C–N bond formation from precursors like 2-bromobenzaldehydes and arylhydrazines.[12][13] The use of palladium catalysts with specific phosphine ligands allows for the efficient cyclization to form the 1H-indazole core under relatively mild conditions.[12]
- Copper-Catalyzed Reactions: Copper catalysis has also emerged as a cost-effective and efficient alternative for N–N bond formation. One-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and an azide source, catalyzed by copper iodide, provide a direct route to 2-aryl-2H-indazoles.[8]

Modern Metal-Free Approaches

In line with the principles of green chemistry, recent efforts have focused on developing metal-free synthetic routes. These methods avoid the cost and potential toxicity associated with residual transition metals.

- PIFA-Mediated Oxidative C–N Bond Formation: The use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), enables the oxidative cyclization of readily available arylhydrazones.[7] This protocol is notable for its mild conditions, broad substrate scope, and avoidance of metal catalysts.[7]
- Reductive Cyclization Strategies: An operationally simple one-pot synthesis of 2H-indazoles has been developed from ortho-iminonitrobenzene substrates. These precursors, formed via condensation, undergo reductive cyclization promoted by reagents like tri-n-butylphosphine to yield the desired indazole products under mild conditions.[14]

The progression from classical thermal cyclizations to modern catalytic and metal-free strategies is visualized in the workflow below.

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Caption: Evolution of Indazole Synthesis Methodologies.

Comparative Synthesis Data

The choice of a synthetic route is a critical decision in drug development, balancing factors like yield, scalability, and cost. The following table summarizes typical efficiencies for various methods.

Synthesis Method	Starting Material(s)	Reagents/Catalyst	Typical Yield (%)	Reference
Jacobson (Modified)	N-Acetyl-o-toluidine	NaNO ₂ , Ac ₂ O, AcOH	52-58%	[11]
Nitrosation	5-Bromo-indole	NaNO ₂ , HCl	94%	[15]
Palladium-Catalyzed	2-Bromobenzaldehyde, Hydrazine	Pd(OAc) ₂ , dppp, t-BuONa	~70-90%	[13]
Copper-Catalyzed	2-Bromobenzaldehyde, Amine, NaN ₃	CuI, TMEDA	Good to Excellent	[8]
PIFA-Mediated	Arylhydrazones	PIFA	Good to Excellent	[7]

Part 3: The Indazole Scaffold in Modern Medicine

The true significance of the indazole nucleus lies in its profound impact on medicinal chemistry. [1][3][12] Its unique electronic properties and ability to act as a versatile scaffold for presenting diverse functional groups have led to its incorporation into numerous FDA-approved drugs, particularly in oncology.[1][3]

Case Study: Pazopanib (Votrient®)

Pazopanib is a potent, oral multi-targeted tyrosine kinase inhibitor (TKI) developed by GlaxoSmithKline and approved by the FDA in 2009 for advanced renal cell carcinoma (RCC) and later for soft tissue sarcoma.[16][17]

- Mechanism of Action: Pazopanib inhibits several key receptor tyrosine kinases involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR- α and - β), and the stem cell factor receptor (c-KIT).[16][18] By blocking these pathways, it effectively cuts off the blood supply to tumors.
- Discovery & Synthesis: The discovery of Pazopanib was the result of a focused effort to develop effective angiogenesis inhibitors.[17][19] Its synthesis starts from 3-methyl-6-nitro-1H-indazole, which undergoes a series of reactions including methylation and coupling with other heterocyclic fragments to build the final molecule.[16][20] The indazole core is a critical component of its pharmacophore, responsible for key interactions within the ATP-binding pocket of the target kinases.

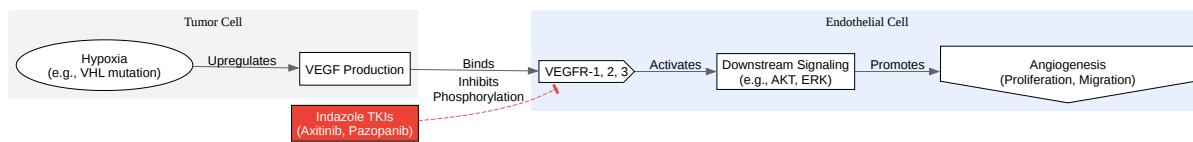
Case Study: Axitinib (Inlyta®)

Axitinib, developed by Pfizer, is another second-generation TKI approved for the second-line treatment of advanced RCC.[21][22]

- Mechanism of Action: Axitinib is a highly potent and selective inhibitor of VEGFR-1, -2, and -3.[22][23][24] Its high affinity and selectivity for these receptors translate into effective inhibition of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth.[21][23] Axitinib binds to the ATP-binding site of VEGFRs, inhibiting the receptor's kinase activity and blocking downstream signaling pathways.[23]

- Pharmacological Profile: Axitinib has a half-maximal inhibitory concentration (IC₅₀) against VEGFRs that is significantly lower than other TKIs like pazopanib or sunitinib, highlighting its potency.[22] It is metabolized primarily by the liver enzyme CYP3A4.[22][23][25]

The central role of these indazole-based drugs in cancer therapy is their ability to inhibit angiogenesis by targeting the VEGFR signaling pathway.



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Caption: Mechanism of Action for Indazole-Based VEGFR Inhibitors.

Part 4: Conclusion and Future Directions

From its discovery by Emil Fischer over a century ago, the indazole nucleus has evolved from a chemical curiosity to a validated and highly valuable scaffold in drug discovery. The journey from classical, often harsh, synthetic methods to modern, efficient, and selective catalytic strategies has enabled chemists to explore the vast chemical space around this core. The clinical success of drugs like Pazopanib and Axitinib validates the indazole as a privileged structure for kinase inhibition and provides a strong foundation for future research.

The ongoing challenge lies in the continued development of sustainable and scalable synthetic methodologies.[7] Future work will likely focus on expanding the application of C-H activation, photoredox catalysis, and flow chemistry to further streamline the synthesis of complex indazole derivatives. As our understanding of disease biology deepens, the versatile and adaptable indazole scaffold is poised to remain at the forefront of therapeutic innovation for years to come.

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